1-Butyl-1,3-diphenylurea
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Overview
Description
1-Butyl-1,3-diphenylurea is an organic compound with the molecular formula C17H20N2O It belongs to the class of urea derivatives, characterized by the presence of a urea functional group bonded to two phenyl groups and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-diphenylurea can be synthesized through the reaction of 1,3-diphenylurea with butylamine. The reaction typically involves heating the reactants in a suitable solvent, such as dioxane, in the presence of a catalyst like triethylenediamine. The reaction proceeds through a transamidation mechanism, where the butylamine replaces one of the phenyl groups in the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1,3-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Substituted urea derivatives.
Oxidation Reactions: Oxidized urea derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-Butyl-1,3-diphenylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-butyl-1,3-diphenylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as epoxide hydrolase, which plays a role in various biological processes . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
1,3-Diphenylurea: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
1-Butyl-1,3-dimethylurea: Contains methyl groups instead of phenyl groups, altering its chemical properties and reactivity.
1-Benzyl-1,3-diphenylurea: Contains a benzyl group instead of a butyl group, affecting its steric and electronic properties.
Uniqueness: 1-Butyl-1,3-diphenylurea is unique due to the presence of both phenyl and butyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
75670-25-6 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-butyl-1,3-diphenylurea |
InChI |
InChI=1S/C17H20N2O/c1-2-3-14-19(16-12-8-5-9-13-16)17(20)18-15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H,18,20) |
InChI Key |
WYXXRTPKOPVRGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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